2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: A thiophene derivative with antitussive properties.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic agent.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor in the treatment of glaucoma.
Uniqueness
2-(5-chlorothiophene-2-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(5-chlorothiophene-2-carbonyl)amino]-N,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S2/c1-8-3-4-9-11(7-8)23-16(13(9)15(21)18-2)19-14(20)10-5-6-12(17)22-10/h5-6,8H,3-4,7H2,1-2H3,(H,18,21)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJSRDKZKNZIDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(S3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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